molecular formula C22H24ClN5O2S B305442 4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Cat. No. B305442
M. Wt: 458 g/mol
InChI Key: LNDDTAKNOUFBBX-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has shown promising results in various applications. In

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves the inhibition of various enzymes and proteins that are essential for cancer cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a critical signaling pathway involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cells and can be used as a potential drug candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to have toxic effects on normal cells, and further studies are required to determine its safety and efficacy.

Future Directions

There are several future directions for the research and development of 4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One of the significant future directions is to determine the safety and efficacy of this compound in preclinical and clinical studies. Additionally, further studies are required to determine the optimal dosage and administration route of this compound for cancer treatment. Furthermore, the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's disease and diabetes should also be explored.
In conclusion, 4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a promising compound that has shown potent anti-cancer properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are required to determine its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a multi-step process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 2-ethylphenylhydrazine and thioacetic acid. The reaction is then followed by the addition of sodium hydroxide, which results in the formation of the final product.

Scientific Research Applications

4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.

properties

Product Name

4-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458 g/mol

IUPAC Name

4-chloro-N-[1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide

InChI

InChI=1S/C22H24ClN5O2S/c1-4-15-7-5-6-8-18(15)25-19(29)13-31-22-27-26-20(28(22)3)14(2)24-21(30)16-9-11-17(23)12-10-16/h5-12,14H,4,13H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

LNDDTAKNOUFBBX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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